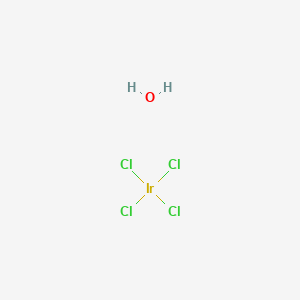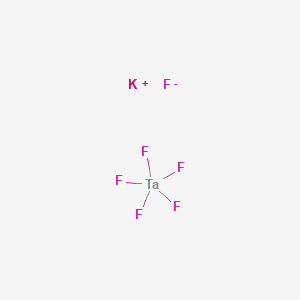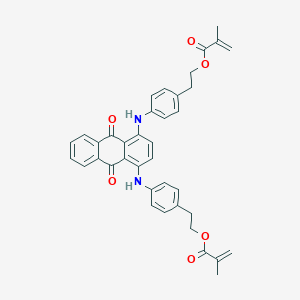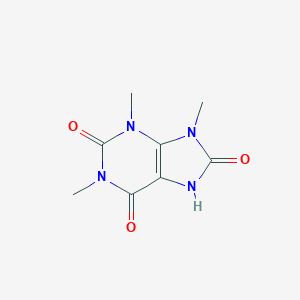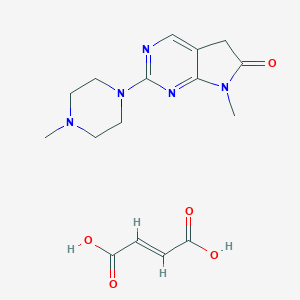
2-Phenyltetralone tosylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyltetralone tosylhydrazone, also known as PTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. PTT is a derivative of 2-phenyltetralone, which is a natural product found in plants such as the genus Millettia. PTT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-Phenyltetralone tosylhydrazone is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis in cancer cells. 2-Phenyltetralone tosylhydrazone has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-Phenyltetralone tosylhydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 2-Phenyltetralone tosylhydrazone has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyltetralone tosylhydrazone has several advantages for use in lab experiments, including its ease of synthesis and its potential for use in the development of new drugs. However, 2-Phenyltetralone tosylhydrazone has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-Phenyltetralone tosylhydrazone, including the development of new anticancer agents based on 2-Phenyltetralone tosylhydrazone, the synthesis of new derivatives of 2-Phenyltetralone tosylhydrazone with improved properties, and the investigation of the potential use of 2-Phenyltetralone tosylhydrazone in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyltetralone tosylhydrazone and its potential toxicity.
Méthodes De Synthèse
2-Phenyltetralone tosylhydrazone can be synthesized using various methods, including the condensation of 2-phenyltetralone with tosylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. Other methods include the reaction of 2-phenyltetralone with hydrazine hydrate followed by tosylation.
Applications De Recherche Scientifique
2-Phenyltetralone tosylhydrazone has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 2-Phenyltetralone tosylhydrazone can induce apoptosis in cancer cells by activating the caspase pathway. 2-Phenyltetralone tosylhydrazone has also been shown to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, 2-Phenyltetralone tosylhydrazone has been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
123048-03-3 |
|---|---|
Nom du produit |
2-Phenyltetralone tosylhydrazone |
Formule moléculaire |
C23H22N2O2S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-methyl-N-[(Z)-(2-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C23H22N2O2S/c1-17-11-14-20(15-12-17)28(26,27)25-24-23-21-10-6-5-9-19(21)13-16-22(23)18-7-3-2-4-8-18/h2-12,14-15,22,25H,13,16H2,1H3/b24-23+ |
Clé InChI |
JNZFKTPPCIRYID-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
Synonymes |
2-phenyltetralone tosylhydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)

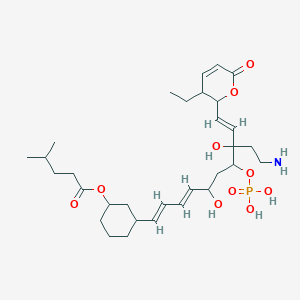




![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
